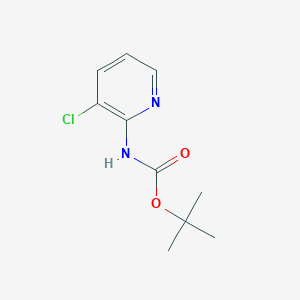

Tert-butyl (3-chloropyridin-2-yl)carbamate

Description

BenchChem offers high-quality Tert-butyl (3-chloropyridin-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (3-chloropyridin-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-chloropyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJBGEBSDUYPOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl (3-chloropyridin-2-yl)carbamate

This document provides a comprehensive technical overview of Tert-butyl (3-chloropyridin-2-yl)carbamate, CAS Number 873456-96-3. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide delves into the compound's synthesis, physicochemical properties, core reactivity, and its strategic application as a pivotal building block in the synthesis of complex pharmaceutical agents.

Introduction: A Strategic Building Block in Medicinal Chemistry

Tert-butyl (3-chloropyridin-2-yl)carbamate is a substituted pyridine derivative that has emerged as a valuable intermediate in organic synthesis. The strategic placement of a chloro group and a Boc-protected amine on the pyridine ring makes it a versatile scaffold for constructing more complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group is crucial, as it temporarily masks the reactivity of the amino group, allowing for selective reactions at other positions of the molecule. Its stability under a range of conditions, coupled with its straightforward removal under acidic conditions, provides the synthetic chemist with precise control over multi-step syntheses.

This compound is particularly significant in the development of novel therapeutics. The 2-amino-3-chloropyridine core is a key pharmacophore in various biologically active molecules. For instance, related structures are integral to the synthesis of direct factor Xa inhibitors, a class of modern oral anticoagulants like Edoxaban.[1] The ability to use this pre-functionalized, protected building block streamlines synthetic routes, improving efficiency and overall yield, which is a critical consideration in both discovery and process chemistry.[2]

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is fundamental for its effective and safe use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 873456-96-3 | N/A |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [3] |

| Molecular Weight | 228.68 g/mol | [3] |

| Appearance | Typically a white to off-white solid or powder | [4] |

| Purity | Often available at >97% | [1] |

| Storage Conditions | Store in a cool, dry place. Recommended to be stored under an inert atmosphere as it may be sensitive to moisture and air. | [4] |

Safety and Handling Precautions

While a specific safety data sheet for CAS 873456-96-3 is not publicly detailed, data from structurally similar compounds suggest the following precautions:

-

Hazard Statements: May cause skin irritation (H315) and serious eye irritation (H319).[5] May be harmful if swallowed, absorbed through the skin, or inhaled.[6]

-

Precautionary Measures:

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[6]

-

Skin: Wash off immediately with plenty of water and soap.[6]

-

Ingestion: If swallowed, wash out mouth with water and seek medical attention.[6]

-

Inhalation: Move to fresh air. If breathing is difficult, provide artificial respiration.[6]

-

Synthesis and Mechanistic Rationale

The most common and logical synthesis of Tert-butyl (3-chloropyridin-2-yl)carbamate involves the N-tert-butoxycarbonylation (Boc protection) of the corresponding amine, 2-amino-3-chloropyridine.

Causality Behind the Synthesis:

The primary objective is to mask the nucleophilicity of the amino group. The unprotected 2-amino-3-chloropyridine has two primary reactive sites: the amino group and the C-Cl bond. In many subsequent reactions, such as metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) intended to modify the C-Cl bond, the free amine could interfere by coordinating to the metal catalyst or acting as a competing nucleophile. The Boc group is an ideal choice for protection due to several factors:

-

Stability: It is stable to a wide range of non-acidic reagents, including organometallics and mild bases, allowing for selective chemistry at the chloro position.

-

Ease of Introduction: The reaction with di-tert-butyl dicarbonate (Boc₂O) is typically high-yielding and clean.

-

Facile Cleavage: The Boc group can be readily removed under mild acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to regenerate the free amine for subsequent transformations.

Experimental Protocol: Boc Protection of 2-amino-3-chloropyridine

This protocol is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

Materials:

-

2-amino-3-chloropyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP, catalytic)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-chloropyridine (1.0 eq.) in anhydrous THF.

-

Addition of Base: Add triethylamine (1.2 eq.) to the solution. The base acts as a scavenger for the acidic byproducts of the reaction.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in anhydrous THF to the reaction mixture at room temperature. A catalytic amount of DMAP can be added to accelerate the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting amine is fully consumed (typically 2-4 hours).

-

Workup: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Tert-butyl (3-chloropyridin-2-yl)carbamate as a pure solid.[7]

Visualization of Synthetic Workflow

Caption: Workflow for the synthesis of the target compound.

Reactivity, Synthetic Utility, and Drug Discovery Applications

The synthetic value of Tert-butyl (3-chloropyridin-2-yl)carbamate lies in its predictable and sequential reactivity.

Key Transformations:

-

Cross-Coupling Reactions: The C-Cl bond is the primary site for elaboration. It readily participates in various palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: With boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: With amines to form C-N bonds, creating substituted diaminopyridines.

-

Sonogashira Coupling: With terminal alkynes to form C-C triple bonds. The Boc group's steric bulk and electronic properties do not hinder these transformations, showcasing its role as an effective protecting group.

-

-

Boc Deprotection: Following modification at the C-3 position, the Boc group can be cleanly removed. Treatment with a strong acid like trifluoroacetic acid (TFA) in DCM, or with HCl in dioxane or methanol, efficiently liberates the free amine. This newly revealed functional group is then available for further reactions, such as acylation, alkylation, or sulfonylation, enabling the rapid build-out of molecular complexity.

Visualization of Synthetic Potential

Caption: Key reaction pathways for the title compound.

Spectroscopic Characterization

Verifying the identity and purity of the synthesized compound is critical. Below are the expected spectroscopic data based on its chemical structure.

-

¹H NMR (Proton NMR):

-

A singlet peak around 1.5 ppm (9H), corresponding to the nine equivalent protons of the tert-butyl group.

-

A multiplet or doublet of doublets in the aromatic region (7.0-8.5 ppm ) corresponding to the three protons on the pyridine ring. The exact shifts and coupling constants will depend on the solvent used.

-

A broad singlet for the N-H proton, which may be solvent-dependent and could appear between 7.0-9.0 ppm .

-

-

¹³C NMR (Carbon NMR):

-

A peak around 28 ppm for the methyl carbons of the tert-butyl group.

-

A peak around 80-82 ppm for the quaternary carbon of the tert-butyl group.

-

A peak around 152-155 ppm for the carbonyl carbon of the carbamate.

-

Multiple peaks in the range of 110-150 ppm for the five carbons of the chloropyridine ring.

-

-

Mass Spectrometry (MS):

-

The Electrospray Ionization (ESI) mass spectrum would be expected to show a protonated molecular ion [M+H]⁺ at m/z ≈ 229.07, along with a characteristic isotopic pattern for the presence of one chlorine atom (an M+2 peak at ≈231.07 with about one-third the intensity of the M peak).

-

References

-

National Institute of Standards and Technology. tert-Butyl carbamate. NIST Chemistry WebBook. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. Available at: [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.

-

Hyma Synthesis Pvt. Ltd. Company Profile. Available at: [Link]

-

ResearchGate. (PDF) Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available at: [Link]

-

National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Available at: [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

Sources

- 1. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. sincerechemical.com [sincerechemical.com]

- 4. tert-Butyl Piperidin-3-ylcarbamate | 172603-05-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. rsc.org [rsc.org]

Tert-butyl (3-chloropyridin-2-yl)carbamate: A Strategic Precursor in the Synthesis of Neonicotinoid Insecticides and Novel Agrochemically Active Scaffolds

An In-depth Technical Guide for Researchers and Scientists

Abstract

Neonicotinoid insecticides represent a significant class of crop protection agents, renowned for their high efficacy and systemic activity.[1] Their synthesis is a cornerstone of modern agrochemical research, demanding strategic and efficient manufacturing pathways. Central to many of these pathways is the use of functionalized chloropyridine intermediates. This technical guide provides an in-depth exploration of tert-butyl (3-chloropyridin-2-yl)carbamate, a key precursor whose structural features are pivotal for the construction of neonicotinoid analogues and other complex heterocyclic systems. We will dissect the rationale behind its use, detail its synthesis and purification, and present validated protocols for its transformation into advanced intermediates. This document serves as a comprehensive resource for researchers and process chemists engaged in the discovery and development of next-generation agrochemicals, emphasizing the causality behind experimental choices and providing a framework for robust, scalable synthesis.

The Neonicotinoid Class: Mechanism and Significance

A Revolution in Pest Management

First introduced in the late 1980s, neonicotinoids have become one of the most widely used classes of insecticides globally.[2] Their broad-spectrum activity against a variety of sucking and chewing insects, coupled with their versatility in application methods (including seed treatments, soil drenches, and foliar sprays), has made them indispensable tools for modern agriculture.[1]

Mechanism of Action: Targeting the Insect Nervous System

The efficacy of neonicotinoids stems from their unique mode of action. They are potent agonists of the insect nicotinic acetylcholine receptors (nAChRs) in the central nervous system.[2] The binding of neonicotinoids to these receptors leads to an overstimulation of nerve cells, causing hyperactivity, paralysis, and ultimately, the death of the insect.[3] Crucially, neonicotinoids exhibit significantly higher binding affinity for insect nAChRs than for their mammalian counterparts, which is the basis for their selective toxicity and favorable safety profile for vertebrates.[2][4] This selective action distinguishes them from older classes of insecticides like organophosphates and carbamates.

The Precursor: Tert-butyl (3-chloropyridin-2-yl)carbamate

The strategic selection of starting materials and intermediates is paramount in chemical synthesis. Tert-butyl (3-chloropyridin-2-yl)carbamate is a highly valuable precursor due to the specific arrangement of its functional groups, which facilitates sequential, controlled reactions.

Structural Anatomy and Strategic Value

The molecule's value is derived from three key features:

-

The Pyridine Ring: A core structural element in many bioactive molecules.

-

The Chlorine Atom: Positioned at the 3-position, it serves as a reactive handle for subsequent cross-coupling reactions or other nucleophilic substitutions, allowing for the introduction of further complexity.

-

The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group at the 2-position is a robust protecting group. It deactivates the amine, preventing it from undergoing undesired side reactions. Its steric bulk can also influence the regioselectivity of reactions elsewhere on the pyridine ring. Most importantly, it can be removed under specific, mild acidic conditions, unmasking the amine for subsequent elaboration into the final neonicotinoid scaffold.

The Boc Protecting Group: An Intentional Choice

The use of a carbamate, specifically the Boc group, is a deliberate choice in multistep synthesis. Compared to an unprotected amine, the Boc-protected intermediate offers superior solubility in common organic solvents and is often a crystalline, easily purified solid. The primary rationale, however, is chemical control. It allows chemists to perform reactions on other parts of the molecule without interference from the highly reactive amino group. Numerous methods exist for the synthesis of carbamates, but the tert-butyl variant is favored for its stability under a wide range of conditions and its clean, efficient removal.[5]

Synthesis and Purification of the Precursor

The reliable synthesis of tert-butyl (3-chloropyridin-2-yl)carbamate is the foundational step for its use in further applications. The most common and efficient method involves the direct N-tert-butoxycarbonylation of 2-amino-3-chloropyridine.

Synthetic Workflow Overview

The overall process involves the reaction of the starting aminopyridine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base and solvent. The workflow ensures high yield and purity, which is critical for downstream applications.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for N-Boc protection.[6]

Materials & Equipment:

-

2-Amino-3-chloropyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP, catalyst)

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

1 M Citric Acid solution

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Three-neck round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a three-neck flask equipped with a magnetic stirrer, add 2-amino-3-chloropyridine (1.0 eq). Dissolve it in ethyl acetate (approx. 10 mL per gram of starting material).

-

Reagent Addition: Add a catalytic amount of DMAP (0.05 eq). In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in ethyl acetate.

-

Controlled Reaction: Cool the aminopyridine solution to 0°C using an ice bath. Add the (Boc)₂O solution dropwise over 30 minutes, maintaining the temperature. Causality Note: The slow, cooled addition prevents potential exothermic runaway reactions and minimizes the formation of di-Boc byproducts.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Once the starting material is consumed, dilute the reaction mixture with water. Transfer to a separatory funnel and wash sequentially with 1 M citric acid, saturated sodium bicarbonate, and finally, brine.[6] Causality Note: The citric acid wash removes any unreacted DMAP and other basic impurities, while the bicarbonate wash removes any acidic byproducts. The brine wash aids in breaking emulsions and removing residual water.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[6]

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product as a white solid.

Transformation into Neonicotinoid Scaffolds

The tert-butyl (3-chloropyridin-2-yl)carbamate precursor is designed for transformation. The critical step is the selective removal of the Boc group to reveal the reactive amine, which then serves as a nucleophile to build the rest of the neonicotinoid structure.

Boc Deprotection: The Gateway to Elaboration

The Boc group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a common and effective method.[7]

Protocol: Boc Deprotection with TFA

-

Dissolve the Boc-protected precursor (1.0 eq) in DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add TFA (5-10 eq) dropwise.

-

Stir at room temperature for 1-2 hours until TLC confirms the absence of starting material.

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate to yield the deprotected 2-amino-3-chloropyridine, which is often used immediately in the next step.

Pathway to Neonicotinoid Analogues

While the most common neonicotinoids like imidacloprid and acetamiprid are derived from 2-chloro-5-methylpyridine intermediates, the 2-amino-3-chloropyridine generated from our precursor is a valuable building block for structurally diverse analogues.[8][9] The synthesis of these major insecticides, however, provides a validated template for the types of reactions the deprotected amine can undergo.

Example Pathway: Synthesis of an Imidacloprid-type Scaffold Imidacloprid is synthesized by coupling 2-chloro-5-chloromethylpyridine with 2-nitroiminoimidazolidine.[10][11] A similar logic can be applied to our deprotected intermediate to create novel analogues.

This conceptual pathway illustrates how the precursor can be chemically manipulated. The deprotected amine can be converted into other functional groups (like a chlorine via a Sandmeyer reaction) to create a dihalopyridine, which can then be selectively functionalized to install the necessary side-chain before the final coupling step.

Analytical Characterization and Quality Control

Ensuring the identity and purity of the precursor and its products is non-negotiable. A suite of analytical techniques is employed for this purpose.

In-Process and Final Product Analysis

Throughout the synthesis, various analytical methods are used to monitor reaction progress and confirm the structure and purity of the final compounds.

| Technique | Purpose | Typical Observations |

| TLC | Reaction monitoring | Disappearance of starting material spot and appearance of product spot. |

| HPLC | Purity assessment and quantification | A single major peak indicating high purity (>98%).[12][13] |

| ¹H & ¹³C NMR | Structural confirmation | Characteristic peaks corresponding to the protons and carbons of the pyridine ring and the Boc group.[6] |

| Mass Spectrometry | Molecular weight verification | Observation of the molecular ion peak (M+H)⁺ corresponding to the calculated mass.[6] |

| FTIR | Functional group identification | Presence of characteristic C=O (carbamate) and N-H stretching bands. |

Modern agrochemical synthesis relies heavily on chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for sensitive and accurate analysis.[1][14][15]

Safety and Handling

Proper handling of all chemicals is essential for laboratory safety. Researchers must consult the Safety Data Sheet (SDS) for each compound before use.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid creating dust when handling solid reagents. Do not eat, drink, or smoke in the laboratory.[16][17] Wash hands thoroughly after handling.[16][17]

-

Storage: Store reagents in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials.[17]

Conclusion

Tert-butyl (3-chloropyridin-2-yl)carbamate is more than just an intermediate; it is a strategic tool that enables controlled and efficient chemical synthesis. Its design, featuring a key protecting group and reactive handles, allows for the precise construction of complex molecular architectures relevant to the agrochemical industry. This guide has detailed the rationale for its use, provided a robust synthetic protocol, and outlined its potential for creating novel neonicotinoid analogues. By understanding the underlying principles and experimental causality, researchers can leverage this precursor to its full potential in the ongoing quest for safer and more effective crop protection solutions.

References

- Title: tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)

- Title: US6307053B1 - Process for preparing imidacloprid - Google Patents Source: Google Patents URL

- Title: tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)

- Title: CN103772354A - Synthesis method of imidacloprid as insecticide - Google Patents Source: Google Patents URL

- Title: CN102174013A - New synthesis technology of acetamiprid - Google Patents Source: Google Patents URL

- Title: tert-Butyl N-(2-oxobut-3-yn-1-yl)

-

Title: Study on synthesis of imidacloprid via cascade reaction Source: ResearchGate URL: [Link]

-

Title: Carbamic acid, tert-butyl ester Source: Organic Syntheses Procedure URL: [Link]

-

Title: Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes Source: ResearchGate URL: [Link]

-

Title: Synthesis of carbamate 9 d: (a) tert‐butyl... Source: ResearchGate URL: [Link]

-

Title: Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide | C10H11ClN4 | CID 213021 Source: PubChem URL: [Link]

- Title: EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)

-

Title: Reviewing neonicotinoid detection with electroanalytical methods - PMC Source: PubMed Central URL: [Link]

-

Title: Molecular Mechanism of Action of Neonicotinoid Insecticides - PMC Source: NIH URL: [Link]

-

Title: Temporal synergism can enhance carbamate and neonicotinoid insecticidal activity against resistant crop pests Source: PubMed URL: [Link]

-

Title: Overview of Analytical Methods for the Determination of Neonicotinoid Pesticides in Honeybee Products and Honeybee | Request PDF Source: ResearchGate URL: [Link]

-

Title: tert-Butyl N-(thiophen-2-yl)carbamate - PMC Source: NIH URL: [Link]

-

Title: Quantitative Analysis of Neonicotinoid Insecticide Residues in Foods: Implication for Dietary Exposures Source: ACS Publications URL: [Link]

-

Title: Understanding Neonicotinoid Insecticides Source: CTAHR.hawaii.edu URL: [Link]

-

Title: Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case Source: MDPI URL: [Link]

-

Title: Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans Source: Britannica URL: [Link]

- Title: WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)

-

Title: About Neonicotinoids Source: Pesticide Action Network UK URL: [Link]

-

Title: SAFETY DATA SHEET - Tert-butyl N-[1-(4-cyanophenyl)-4-piperidinyl] carbamate Source: Fisher Scientific URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans | Britannica [britannica.com]

- 3. pan-uk.org [pan-uk.org]

- 4. Neonicotinoids Pesticides and Metabolites [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. CN103772354A - Synthesis method of imidacloprid as insecticide - Google Patents [patents.google.com]

- 9. N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide | C10H11ClN4 | CID 213021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 13. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 14. Reviewing neonicotinoid detection with electroanalytical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. fishersci.ie [fishersci.ie]

Methodological & Application

Application Note: Deprotection of the Boc Group from Tert-butyl (3-chloropyridin-2-yl)carbamate

Abstract

This application note details the optimized protocols for the deprotection of Tert-butyl (3-chloropyridin-2-yl)carbamate to yield 2-amino-3-chloropyridine . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly in the development of SHP2 and kinase inhibitors where the 3-chloropyridine motif serves as a key pharmacophore. We present two primary methodologies: Method A (TFA/DCM) for general laboratory scale and Method B (HCl/Dioxane) for scale-up and direct salt isolation. The guide addresses specific challenges related to the basicity of the pyridine nitrogen and the solubility profile of the chlorinated product.

Chemical Context & Mechanism[1][2][3][4][5][6][7]

The Challenge

The substrate contains two nitrogen centers: the exocyclic carbamate nitrogen and the endocyclic pyridine nitrogen.

-

Pyridine Basicity: The pyridine nitrogen is basic (

for chloropyridines). In acidic media, this nitrogen protonates immediately, consuming 1 equivalent of acid before the deprotection mechanism begins. -

Electronic Effects: The 3-chloro substituent is electron-withdrawing. This decreases the nucleophilicity of the exocyclic nitrogen, making the Boc group slightly more acid-stable than in simple anilines, though standard conditions remain effective.

-

Product Stability: The resulting 2-amino-3-chloropyridine is a solid (MP: 54–67 °C) that is stable but can sublime or degrade if subjected to excessive heat during workup.

Reaction Mechanism

The deprotection follows an acid-catalyzed

-

Protonation: The carbonyl oxygen of the Boc group is protonated. (Note: The pyridine ring nitrogen also protonates).

-

Fragmentation: The tert-butyl cation cleaves off, leaving a carbamic acid intermediate.[1]

-

Decarboxylation: The unstable carbamic acid loses

to yield the amine salt.[1]

Figure 1: Mechanistic pathway of acid-mediated Boc deprotection.

Experimental Protocols

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane

Recommended for: Small scale (<1g), exploratory chemistry, and when the free base is required.

Reagents:

-

Substrate: Tert-butyl (3-chloropyridin-2-yl)carbamate

-

Solvent: Dichloromethane (DCM), anhydrous preferred.

-

Acid: Trifluoroacetic Acid (TFA).[1]

-

Quench: Saturated aqueous

.

Protocol:

-

Dissolution: Dissolve 1.0 equiv of the substrate in DCM (concentration ~0.1 M to 0.2 M).

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Add TFA dropwise.

-

Ratio: Use a 1:4 to 1:2 ratio of TFA:DCM (v/v). A large excess of TFA is necessary to drive the reaction and overcome the buffering capacity of the pyridine ring.

-

-

Reaction: Remove the ice bath and stir at room temperature (20–25 °C).

-

Monitoring: Check by TLC or LCMS after 1 hour. The reaction typically completes in 1–3 hours.

-

Observation: Evolution of

gas bubbles indicates reaction progress.

-

-

Workup (Isolation of Free Base):

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Caution: Do not heat above 40 °C.

-

Redissolve the oily residue in DCM or Ethyl Acetate.

-

Slowly add saturated aqueous

while stirring until pH ~8. Caution: Vigorous bubbling ( -

Separate the layers. Extract the aqueous layer 2x with DCM.

-

Dry combined organics over

, filter, and concentrate.[2] -

Result: Off-white to pale yellow solid (2-amino-3-chloropyridine).

-

Method B: 4M HCl in Dioxane

Recommended for: Scale-up (>1g), avoiding fluorinated waste, and isolating the stable Hydrochloride salt.

Reagents:

-

Substrate: Tert-butyl (3-chloropyridin-2-yl)carbamate

-

Solvent: 1,4-Dioxane (or minimal DCM/MeOH if solubility is an issue).

-

Reagent: 4M HCl in Dioxane (commercial solution).

Protocol:

-

Dissolution: Dissolve 1.0 equiv of substrate in a minimal amount of 1,4-dioxane (or DCM).

-

Acid Addition: Add 5–10 equiv of 4M HCl in Dioxane at room temperature.

-

Note: If the substrate precipitates immediately upon addition, add a small amount of Methanol to resolubilize, ensuring homogenous reaction.

-

-

Reaction: Stir at room temperature for 2–4 hours.

-

Precipitation: Often, the product (2-amino-3-chloropyridine dihydrochloride or hydrochloride) will precipitate out of the solution as a white/off-white solid.

-

-

Workup (Filtration):

-

Dilute the mixture with diethyl ether or hexanes (antisolvent) to complete precipitation.

-

Filter the solid under vacuum / inert atmosphere (nitrogen).

-

Wash the filter cake with diethyl ether (

) to remove residual Boc by-products and excess HCl. -

Dry the solid under vacuum.

-

Result: 2-amino-3-chloropyridine Hydrochloride salt.

-

Comparative Analysis & Optimization

| Feature | Method A (TFA) | Method B (HCl/Dioxane) |

| Reaction Rate | Fast (1-2 h) | Moderate (2-4 h) |

| Product Form | Trifluoroacetate salt or Free Base | Hydrochloride Salt |

| Purification | Requires extraction/column usually | Filtration (precipitation) |

| Solubility | Good for lipophilic substrates | Good for polar salts |

| Suitability | Small scale / Med-Chem | Process scale / Storage |

Troubleshooting Guide

-

Issue: Incomplete Reaction.

-

Cause: Pyridine nitrogen buffering or insufficient acid strength.

-

Fix: Increase acid equivalents (up to 20 eq TFA) or gently warm to 35 °C.

-

-

Issue: "Gummy" Solid during HCl precipitation.

-

Issue: Low Yield after Extraction.

-

Cause: 2-amino-3-chloropyridine is slightly water-soluble.[5]

-

Fix: Saturate the aqueous layer with NaCl (brine) before extraction and use 5% MeOH in DCM as the extraction solvent.

-

Workflow Visualization

Figure 2: Decision tree and workflow for Method A and Method B.

Safety & Handling

-

TFA: Highly corrosive and volatile. Causes severe burns. Handle only in a fume hood.

-

HCl/Dioxane: Corrosive and moisture sensitive. Dioxane is a suspected carcinogen and forms peroxides; test for peroxides before use.

-

3-Chloropyridines: Irritating to eyes, respiratory system, and skin. Wear appropriate PPE (gloves, goggles).

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[6]

- Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Current Organic Chemistry, 2004.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 693267, 2-Amino-3-chloropyridine.

- Agami, C., et al. "Mild Deprotection of Boc-Amines." Tetrahedron, 2002. (Context for acid lability of Boc groups).

Sources

Mastering the Purification of Tert-butyl (3-chloropyridin-2-yl)carbamate: An Application Guide

Introduction

In the landscape of pharmaceutical research and drug development, the purity of intermediates is not merely a quality metric; it is the bedrock of reproducible results and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). Tert-butyl (3-chloropyridin-2-yl)carbamate is a key building block in the synthesis of a variety of biologically active molecules. Its structural integrity and freedom from impurities are paramount to ensure the desired reaction outcomes and to prevent the introduction of potentially harmful substances in the synthetic pathway. This application note provides a comprehensive guide to the purification of Tert-butyl (3-chloropyridin-2-yl)carbamate, delving into the rationale behind the chosen methodologies and offering detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The primary goal of any purification strategy is the effective removal of unreacted starting materials, byproducts, and any reagents used during the synthesis. The choice of purification technique is dictated by the physicochemical properties of the target compound and its impurities. For Tert-butyl (3-chloropyridin-2-yl)carbamate, a multifaceted approach involving liquid-liquid extraction, column chromatography, and recrystallization is often employed to achieve the high purity standards required for downstream applications.

Understanding the Impurity Profile

A robust purification strategy begins with an understanding of the potential impurities. The synthesis of Tert-butyl (3-chloropyridin-2-yl)carbamate typically involves the reaction of 2-amino-3-chloropyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Potential Impurities Include:

-

Unreacted 2-amino-3-chloropyridine: A basic starting material that can be removed through acidic washing.

-

Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Excess Boc₂O and its breakdown products like tert-butanol can often be removed by evaporation or washing.

-

Di-Boc protected species: Over-reaction can lead to the formation of a di-Boc derivative, which may require chromatographic separation.

-

Solvent and Reagent Residues: Residual solvents and bases (e.g., triethylamine, DMAP) used in the reaction.

Purification Strategies: A Multi-pronged Approach

A combination of techniques is often necessary to achieve high purity. The general workflow for the purification of Tert-butyl (3-chloropyridin-2-yl)carbamate is outlined below.

Caption: General purification workflow for Tert-butyl (3-chloropyridin-2-yl)carbamate.

Protocol 1: Purification by Liquid-Liquid Extraction and Washing

This initial purification step aims to remove the bulk of water-soluble impurities, as well as acidic and basic starting materials or byproducts.

Rationale: The Boc-protected product is significantly less polar and less basic than the starting 2-amino-3-chloropyridine. This difference in basicity allows for a selective separation using an acidic wash. Subsequent washes with a mild base and brine remove acidic impurities and residual salts, respectively.

Experimental Protocol:

-

Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent like THF or acetonitrile, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

-

Acidic Wash: Transfer the organic mixture to a separatory funnel and wash with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl) or 5% aqueous citric acid.[1] This step protonates and extracts the unreacted basic 2-amino-3-chloropyridine into the aqueous layer.

-

Neutral Wash: Wash the organic layer with water to remove any residual acid.

-

Basic Wash: Perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic components.

-

Brine Wash: Finally, wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.[1]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

Data Presentation: Washing Steps and Their Purpose

| Washing Step | Reagent | Purpose |

| 1. Acidic Wash | 1 M HCl or 5% Citric Acid | To remove unreacted basic starting materials (e.g., 2-amino-3-chloropyridine). |

| 2. Neutral Wash | Water | To remove residual acid from the previous step. |

| 3. Basic Wash | Saturated NaHCO₃ | To remove any acidic byproducts. |

| 4. Brine Wash | Saturated NaCl | To reduce the amount of dissolved water in the organic phase. |

Protocol 2: Purification by Column Chromatography

For instances where the initial work-up is insufficient to achieve the desired purity, or when closely related impurities are present, column chromatography is the method of choice.

Rationale: Column chromatography separates compounds based on their differential adsorption onto a stationary phase (typically silica gel) and their solubility in a mobile phase. The less polar Boc-protected product will travel faster down the column than more polar impurities.

Sources

The Strategic Utility of Tert-butyl (3-chloropyridin-2-yl)carbamate in Modern Synthetic Chemistry

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and drug development, the strategic use of pre-functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Tert-butyl (3-chloropyridin-2-yl)carbamate has emerged as a pivotal intermediate, offering a unique combination of functionalities that enable a diverse range of synthetic transformations. The presence of a chloro substituent at the 3-position of the pyridine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the Boc-protected amine at the 2-position serves a dual role: as a directing group and a latent amino functionality that can be unmasked at a later synthetic stage. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile reagent in multi-step organic synthesis, with a focus on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Core Attributes and Synthetic Advantages

The utility of Tert-butyl (3-chloropyridin-2-yl)carbamate stems from several key structural features:

-

Orthogonal Reactivity: The chloro and Boc-carbamate groups exhibit distinct reactivities, allowing for selective manipulation. The chloro group is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the Boc group is stable under these conditions and can be readily removed under acidic conditions.

-

Strategic Blocking and Unmasking: The tert-butoxycarbonyl (Boc) protecting group effectively masks the reactivity of the 2-amino group, preventing unwanted side reactions during C-C and C-N bond formation at the 3-position. Subsequent deprotection reveals the primary amine, which can then be used for further functionalization, such as in the synthesis of fused heterocyclic systems or for introducing pharmacophoric elements.

-

Influence on Reaction Outcomes: The Boc-protected amino group can influence the electronic properties of the pyridine ring and may play a role in directing the regioselectivity of certain reactions.

Synthesis of Tert-butyl (3-chloropyridin-2-yl)carbamate

The starting material, 2-amino-3-chloropyridine, is a commercially available and relatively inexpensive compound. The Boc protection of the amino group is a straightforward and high-yielding reaction.

Protocol 1: Synthesis of Tert-butyl (3-chloropyridin-2-yl)carbamate

Experimental Workflow:

Figure 1: Workflow for the Boc protection of 2-amino-3-chloropyridine.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-3-chloropyridine | 128.56 | 10.0 g | 77.8 mmol |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 18.6 g | 85.6 mmol |

| Triethylamine (TEA) | 101.19 | 12.0 mL | 85.6 mmol |

| Tetrahydrofuran (THF) | - | 200 mL | - |

| Ethyl acetate | - | As needed | - |

| Saturated aq. NaHCO₃ | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO₄ | - | As needed | - |

Procedure:

-

To a stirred solution of 2-amino-3-chloropyridine (10.0 g, 77.8 mmol) in tetrahydrofuran (THF, 200 mL) at room temperature, add triethylamine (12.0 mL, 85.6 mmol) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (18.6 g, 85.6 mmol) in THF (50 mL).

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Tert-butyl (3-chloropyridin-2-yl)carbamate as a white to off-white solid.

Expected Yield: 85-95%

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. Tert-butyl (3-chloropyridin-2-yl)carbamate is an excellent substrate for coupling with a wide range of boronic acids and esters, providing access to 3-aryl- or 3-vinyl-2-(Boc-amino)pyridines. These products are valuable intermediates in the synthesis of various biologically active compounds.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Experimental Workflow:

Figure 2: Workflow for the Suzuki-Miyaura coupling of Tert-butyl (3-chloropyridin-2-yl)carbamate.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Example Quantity | Moles |

| Tert-butyl (3-chloropyridin-2-yl)carbamate | 228.68 | 1.0 g | 4.37 mmol |

| Phenylboronic acid | 121.93 | 640 mg | 5.25 mmol |

| Pd(PPh₃)₄ | 1155.56 | 252 mg | 0.22 mmol |

| Potassium carbonate (K₂CO₃) | 138.21 | 1.21 g | 8.74 mmol |

| 1,4-Dioxane | - | 20 mL | - |

| Water | - | 5 mL | - |

Procedure:

-

In a Schlenk flask, combine Tert-butyl (3-chloropyridin-2-yl)carbamate (1.0 g, 4.37 mmol), phenylboronic acid (640 mg, 5.25 mmol), and potassium carbonate (1.21 g, 8.74 mmol).

-

Add 1,4-dioxane (20 mL) and water (5 mL).

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 252 mg, 0.22 mmol) to the reaction mixture.

-

Heat the reaction mixture to 90-100 °C and stir under an argon atmosphere for 12-16 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the desired product.

Expected Yields for Various Boronic Acids:

| Boronic Acid | Product | Typical Yield (%) |

| Phenylboronic acid | Tert-butyl (3-phenylpyridin-2-yl)carbamate | 80-90 |

| 4-Methoxyphenylboronic acid | Tert-butyl (3-(4-methoxyphenyl)pyridin-2-yl)carbamate | 75-85 |

| 3-Thienylboronic acid | Tert-butyl (3-(thiophen-3-yl)pyridin-2-yl)carbamate | 70-80 |

| Vinylboronic acid pinacol ester | Tert-butyl (3-vinylpyridin-2-yl)carbamate | 65-75 |

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Tert-butyl (3-chloropyridin-2-yl)carbamate can be coupled with a variety of primary and secondary amines to yield 3-amino-2-(Boc-amino)pyridine derivatives. These compounds are precursors to 2,3-diaminopyridines, which are important scaffolds in medicinal chemistry.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Experimental Workflow:

Figure 3: Workflow for the Buchwald-Hartwig amination of Tert-butyl (3-chloropyridin-2-yl)carbamate.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Example Quantity | Moles |

| Tert-butyl (3-chloropyridin-2-yl)carbamate | 228.68 | 1.0 g | 4.37 mmol |

| Morpholine | 87.12 | 0.46 mL | 5.25 mmol |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 80 mg | 0.087 mmol |

| Xantphos | 578.68 | 152 mg | 0.26 mmol |

| Cesium carbonate (Cs₂CO₃) | 325.82 | 2.14 g | 6.56 mmol |

| Toluene | - | 20 mL | - |

Procedure:

-

To an oven-dried Schlenk tube, add Tert-butyl (3-chloropyridin-2-yl)carbamate (1.0 g, 4.37 mmol), cesium carbonate (2.14 g, 6.56 mmol), and Xantphos (152 mg, 0.26 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add toluene (20 mL) and morpholine (0.46 mL, 5.25 mmol).

-

Add tris(dibenzylideneacetone)dipalladium(0) (80 mg, 0.087 mmol).

-

Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the desired product.

Expected Yields for Various Amines:

| Amine | Product | Typical Yield (%) |

| Morpholine | Tert-butyl (3-morpholinopyridin-2-yl)carbamate | 75-85 |

| Aniline | Tert-butyl (3-(phenylamino)pyridin-2-yl)carbamate | 60-70 |

| Benzylamine | Tert-butyl (3-(benzylamino)pyridin-2-yl)carbamate | 70-80 |

Deprotection of the Boc Group

The final step in many synthetic sequences involving Tert-butyl (3-chloropyridin-2-yl)carbamate is the removal of the Boc protecting group to liberate the 2-amino functionality. This is typically achieved under acidic conditions.

Protocol 4: Boc Deprotection

Experimental Workflow:

Figure 4: Workflow for the Boc deprotection of substituted 2-(Boc-amino)pyridines.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Example Quantity | Moles |

| Tert-butyl (3-phenylpyridin-2-yl)carbamate | 270.34 | 1.0 g | 3.70 mmol |

| Dichloromethane (DCM) | - | 10 mL | - |

| Trifluoroacetic acid (TFA) | 114.02 | 2 mL | 26.0 mmol |

Procedure:

-

Dissolve the Boc-protected pyridine derivative (1.0 g, 3.70 mmol) in dichloromethane (10 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (2 mL) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in dichloromethane and neutralize with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected 2-aminopyridine derivative.

Expected Yield: >95%

Conclusion

Tert-butyl (3-chloropyridin-2-yl)carbamate is a highly valuable and versatile building block for the synthesis of complex, functionalized pyridine derivatives. Its orthogonal reactivity allows for selective transformations at the 3-position via robust and well-established palladium-catalyzed cross-coupling methodologies, while the Boc-protected 2-amino group provides a handle for further synthetic elaboration. The protocols detailed in this application note provide a solid foundation for researchers to incorporate this strategic intermediate into their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

- Nicolaou, K. C., & Sorensen, E. J. (2003).

- Hartwig, J. F. (2010).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

- Wuts, P. G. M. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.

- A patent for a method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (3-chloropyridin-2-yl)carbamate

Case ID: PYR-BOC-3CL-001 Subject: Yield Optimization & Protocol Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Assessment: Why is this reaction failing?

The synthesis of tert-butyl (3-chloropyridin-2-yl)carbamate is deceptively simple. Most researchers attempt the standard "Boc-anhydride + DMAP" protocol and encounter yields below 40%, incomplete conversion, or significant bis-Boc byproduct formation.

The root causes are structural:

-

Steric Ortho-Effect: The chlorine atom at the C3 position creates significant steric bulk immediately adjacent to the C2-amino group. This hinders the approach of the electrophile (

). -

Nucleophilicity Suppression: The pyridine ring is naturally electron-deficient. The electronegative chlorine (via inductive effect

) further reduces the electron density on the exocyclic amine, making it a poor nucleophile. -

Supramolecular Aggregation: 2-Amino-3-chloropyridine forms strong centrosymmetric hydrogen-bonded dimers in solution (Source 1.12), effectively sequestering the amine from reacting.

Strategic Decision Matrix

Before proceeding, select the protocol that matches your available resources and scale.

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate availability and constraints.

Protocol A: The Kinetic Deprotonation Method (Recommended)

Concept: Instead of relying on the weak nucleophilicity of the amine, we convert it into a hard nucleophile (amide anion) using a strong base before introducing the electrophile. This overcomes the steric barrier.

Reagents:

-

Substrate: 2-Amino-3-chloropyridine (1.0 eq)

-

Base: NaHMDS (Sodium bis(trimethylsilyl)amide), 1.0 M in THF (2.2 eq)

-

Electrophile:

(Di-tert-butyl dicarbonate) (1.2 eq) -

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Dissolution: Charge a flame-dried flask with 2-amino-3-chloropyridine (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to -78 °C .

-

Deprotonation: Add NaHMDS (2.2 eq) dropwise over 20 minutes.

-

Technical Note: You must use >2 equivalents. The first equivalent deprotonates the amine; the second ensures the equilibrium lies far to the right and prevents the formed anion from acting as a base against the product.

-

Observation: The solution will likely turn dark orange/red (characteristic of metallated aminopyridines). Stir for 30 mins at -78 °C, then warm to 0 °C for 15 mins.

-

-

Electrophile Addition: Recool to -78 °C. Add

(1.2 eq) dissolved in minimal THF dropwise. -

Reaction: Allow the mixture to warm slowly to Room Temperature (RT) overnight.

-

Quench: Carefully quench with saturated aqueous

at 0 °C. -

Workup: Extract with EtOAc. Wash organic layer with water and brine.[1] Dry over

.[1][2]

Expected Yield: 70–80%

Protocol B: The Buchwald-Hartwig Cross-Coupling (High Performance)

Concept: If direct protection fails, build the molecule by coupling 2,3-dichloropyridine with tert-butyl carbamate. This bypasses the nucleophilicity issue entirely.

Reagents:

-

Substrate: 2,3-Dichloropyridine (1.0 eq)

-

Nucleophile: tert-Butyl carbamate (1.2 eq)

-

Catalyst:

(2 mol%) -

Ligand: Xantphos (4 mol%)[2]

-

Base:

(1.5 eq) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

-

Inert Setup: Purge a reaction vial with Argon/Nitrogen.

-

Loading: Add 2,3-dichloropyridine, tert-butyl carbamate,

, and Xantphos. -

Catalyst: Add

last. Add Dioxane. -

Heating: Heat to 90–100 °C for 12–16 hours.

-

Optimization: Microwave irradiation at 120 °C for 1 hour is often superior.

-

-

Filtration: Filter through a Celite pad to remove Palladium black.

-

Purification: Flash chromatography (Hexane/EtOAc).

Expected Yield: 85–95%

Troubleshooting & FAQs

Q1: I am seeing significant "Bis-Boc" product (two Boc groups). How do I remove it?

Cause: In Route A, if the anion is too reactive or excess

-

Prevention: Strictly limit

to 1.1–1.2 eq. -

Recovery: The Bis-Boc product is chemically unstable compared to the mono-Boc. Reflux the crude mixture in methanol with a catalytic amount of

or dilute NaOH for 1 hour. This selectively cleaves the second Boc group (which is more labile due to steric crowding) while leaving the desired mono-Boc intact.

Q2: The reaction stalls at 50% conversion using DMAP (Route C).

Analysis: DMAP forms a reactive

Q3: My product degrades on the silica column.

Analysis: Boc-aminopyridines can be acid-sensitive. Silica gel is slightly acidic. Action: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane before loading your sample. This neutralizes the silica and prevents deprotection during purification.

Q4: Why use Xantphos for the Buchwald route?

Analysis: Xantphos is a wide-bite-angle bidentate ligand. It facilitates the reductive elimination step of the catalytic cycle, which is often the rate-determining step for bulky substrates like 2,3-dichloropyridine. Monodentate ligands (like

Mechanistic Visualization

Understanding the failure mode of the standard reaction helps justify the switch to NaHMDS.

Figure 2: Mechanistic comparison showing why pre-deprotonation (NaHMDS) succeeds where catalytic activation (DMAP) fails due to the steric clash at the transition state.

Comparative Data Summary

| Metric | Route A: NaHMDS | Route B: Buchwald | Route C: DMAP (Standard) |

| Primary Mechanism | Anionic Nucleophilic Subst. | Pd-Catalyzed C-N Coupling | Nucleophilic Acyl Subst. |

| Reagent Cost | Low | High (Pd + Ligand) | Low |

| Steric Tolerance | High | Excellent | Poor |

| Typical Yield | 70–80% | 85–95% | 20–40% |

| Purification | Moderate (Extraction) | Difficult (Remove Pd) | Moderate |

| Scalability | High (kg scale) | Low (mg to g scale) | High |

References

-

Buchwald-Hartwig Coupling Conditions

- Source: Common Organic Chemistry. "Buchwald-Hartwig Coupling Examples." (Accessed 2024).

-

URL:[Link]

-

Structural Analysis of 2-Amino-3-chloropyridine

- Source: NIH / PubMed Central.

-

URL:[Link]

-

DMAP Mechanism & Limitations

- Source: Basel, Y., & Hassner, A. (2000). "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited." The Journal of Organic Chemistry.

-

URL:[Link]

-

Boc-Protection of Hindered Amines (General Protocol)

Sources

Troubleshooting low conversion in Buchwald-Hartwig amination of chloropyridines

Technical Support Center: Buchwald-Hartwig Amination of Chloropyridines

-

Ticket ID: BH-CLPYR-001

-

Topic: Troubleshooting Low Conversion & Catalyst Deactivation

-

Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Pyridine Paradox"

You are likely encountering a specific failure mode unique to nitrogen heterocycles. While 2- and 4-chloropyridines are electronically "activated" for nucleophilic aromatic substitution (

-

Catalyst Poisoning: The pyridine nitrogen is a strong

-donor. It can displace phosphine ligands or bind to the open coordination site on the Palladium (Pd) center, forming a stable, unreactive complex (resting state) that halts the catalytic cycle. -

Difficult Oxidative Addition: Unlike bromides or iodides, the C-Cl bond is strong (~96 kcal/mol). If the catalyst is poisoned by the pyridine nitrogen before oxidative addition occurs, the reaction never starts.

This guide provides a self-validating troubleshooting workflow to overcome these barriers.

Module 1: The "Hardware" (Catalyst & Ligand Selection)

The Golden Rule: Stop using Pd(OAc)₂ or Pd₂dba₃ + Monodentate Phosphines immediately.

For chloropyridines, the induction period required to reduce Pd(II) to Pd(0) allows the pyridine substrate to sequester the palladium. You must use Precatalysts that generate the active

Recommended Catalyst Systems

| Component | Recommendation | Scientific Rationale |

| Precatalyst | Pd-G3 or Pd-G4 Palladacycles (e.g., BrettPhos Pd G4) | These contain a pre-formed Pd-Ligand bond and an aminobiphenyl backbone. Upon deprotonation by the base, they release the active mono-ligated Pd(0) species inside the catalytic cycle, bypassing the induction period where poisoning occurs. |

| Ligand (Primary) | BrettPhos or RuPhos | BrettPhos: The bulky cyclohexyl/isopropyl groups prevent the pyridine nitrogen from binding to the Pd center (steric repulsion) while promoting reductive elimination. RuPhos: Excellent for secondary amines and preventing reduction of the aryl chloride. |

| Ligand (Secondary) | Josiphos (CyPF-tBu) | A ferrocene-based bisphosphine. Highly effective for 2-chloropyridines specifically, as the bite angle and steric bulk prevent the formation of the inactive Pd-Pyridine dimer. |

Module 2: The "Environment" (Base & Solvent)[2]

The choice of base dictates the reaction pathway and side-product profile.

-

Standard (Strong): Sodium tert-butoxide (NaOtBu) [2]

-

Pros: Fast reaction; facilitates rapid transmetallation.

-

Cons: Can cause base-sensitive decomposition; promotes hydrodehalogenation (reduction) if the reaction stalls.[2]

-

-

Mild (Weak): Potassium Phosphate (

) or Cesium Carbonate (-

Requirement: Must be used with water-scavenging techniques (dry solvents) or specific ligands like BrettPhos which tolerate weaker bases.

-

Use Case: Substrates with esters, nitriles, or acidic protons.

-

Module 3: Troubleshooting Matrix (Symptom Fix)

Symptom 1: Reaction turns black immediately (Pd Black formation)

-

Diagnosis: Ligand dissociation. The pyridine nitrogen displaced your phosphine ligand, destabilizing the Pd(0), which then aggregated into inactive metal clusters.

-

Solution:

-

Switch to a G4 Precatalyst (ensures 1:1 Pd:Ligand ratio).

-

Increase Ligand:Pd ratio to 1.5:1 or 2:1 if generating in situ (not recommended).

-

Lower the temperature slightly (start at 60°C, then ramp to 100°C).

-

Symptom 2: <10% Conversion, Starting Material Remains

-

Diagnosis: Failed Oxidative Addition. The catalyst is resting as a stable [Ligand-Pd-Pyridine] complex.

-

Solution:

-

Switch Ligand: Move to BrettPhos (most steric bulk).

-

Solvent Switch: Change from Toluene to t-Amyl Alcohol or Dioxane . Polar solvents can sometimes assist in stabilizing the transition state, but alcohols can risk reduction (see below).

-

Temperature: Chlorides often require >100°C. Ensure your system is sealed and can handle the pressure.

-

Symptom 3: Product is Dehalogenated (Pyridine-H instead of Pyridine-Amine)

-

Diagnosis:

-Hydride Elimination or Hydrogenolysis. The Pd inserted into the C-Cl bond, but the amine failed to bind/react. Instead, the complex grabbed a hydride (from solvent or the amine's -

Solution:

-

Avoid Alcohol Solvents: Use Toluene or DME.

-

Change Base: Switch from NaOtBu to

. -

Ligand: RuPhos is historically best at suppressing hydrodehalogenation.

-

Module 4: Visualization of Failure Modes

The following diagram illustrates the competition between the productive catalytic cycle and the "Death Spiral" of pyridine coordination.

Caption: Figure 1. Competitive pathways in chloropyridine amination. Red pathways indicate failure modes caused by insufficient ligand steric bulk or slow reductive elimination.

Module 5: Standard Screening Protocol (The "Valid" Experiment)

Do not guess. Run this specific 4-reaction screen to identify the optimal system for your substrate.

Conditions:

-

Scale: 0.1 mmol

-

Solvent: 1,4-Dioxane (anhydrous, 1.0 mL)

-

Temp: 100 °C (sealed vial)

-

Time: 16 hours

The Matrix:

| Entry | Precatalyst (2 mol%) | Ligand | Base (1.2 equiv) | Purpose |

| A | BrettPhos Pd G4 | (Included) | NaOtBu | The "Sledgehammer" (Max sterics, strong base) |

| B | RuPhos Pd G4 | (Included) | NaOtBu | The "Secondary" (Best for 2° amines, prevents reduction) |

| C | BrettPhos Pd G4 | (Included) | The "Gentle" (Base sensitive substrates) | |

| D | XPhos Pd G4 | (Included) | NaOtBu | The "Generalist" (Good for unhindered pyridines) |

Protocol Steps:

-

Weigh Precatalyst, Base, and solid reagents into a vial equipped with a stir bar.

-

Seal vial and purge with Nitrogen/Argon (3 cycles). Crucial: Oxygen kills low-ligated Pd(0).

-

Add anhydrous solvent and liquid amine via syringe.

-

Heat to 100°C.

-

Analysis: Filter through a small plug of silica (elute with EtOAc) and analyze via LCMS. Look for:

-

M+H (Product)

-

M+H (Dehalogenated byproduct)

-

M+H (Homocoupled pyridine - rare but possible)

-

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society.

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry.

-

Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society. (Note: Discusses ligand effects relevant to heteroaryl coupling).

Sources

Overcoming challenges in the purification of Tert-butyl (3-chloropyridin-2-yl)carbamate

This technical guide addresses the specific challenges associated with the synthesis and purification of Tert-butyl (3-chloropyridin-2-yl)carbamate (CAS: 1352438-48-2). This intermediate is critical in the development of kinase inhibitors and anticoagulants (e.g., Factor Xa inhibitors), yet it presents unique difficulties due to the electronic deactivation and steric hindrance imposed by the 3-chloro substituent.

Senior Application Scientist Desk

Product: Tert-butyl (3-chloropyridin-2-yl)carbamate Precursor: 2-Amino-3-chloropyridine Reagent: Di-tert-butyl dicarbonate (Boc₂O)

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "I am observing low conversion (<50%) even after 24 hours."

Diagnosis: Steric and Electronic Deactivation. The 3-chloro substituent exerts a dual negative effect:

-

Steric Hindrance: The chlorine atom at the 3-position physically obstructs the approach of the bulky Boc₂O electrophile to the exocyclic amine at the 2-position.

-

Electronic Withdrawal: The inductive effect (-I) of the chlorine atom, combined with the electron-deficient pyridine ring, significantly lowers the nucleophilicity of the exocyclic amine.

Solution:

-

Catalysis is Mandatory: Standard conditions (Boc₂O/THF) will fail. You must use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks Boc₂O to form a highly reactive N-acylpyridinium intermediate, which can overcome the poor nucleophilicity of the substrate.

-

Thermal Activation: Heat the reaction to 40–50°C . Do not exceed 60°C to avoid thermal decomposition of the Boc group.

-

Solvent Switch: If using DCM, switch to THF or Acetonitrile to allow for higher reflux temperatures and better solubility of the polar starting material.

Issue 2: "I have a mixture of Mono-Boc, Bis-Boc, and Starting Material."

Diagnosis: The "Overshoot" Phenomenon. To drive the reaction of the deactivated amine, researchers often use excess Boc₂O (2.0+ equiv) and forcing conditions. This leads to the formation of the Bis-Boc species (N,N-di-tert-butoxycarbonyl-2-amino-3-chloropyridine).

Solution: The "Step-Back" Strategy Do not attempt to separate the Bis-Boc species by column chromatography; it is often streaky and unstable. Instead, convert it back to the Mono-Boc product in situ.

-

Evaporate the reaction solvent.

-

Redissolve the crude residue in Methanol (MeOH).

-

Add Potassium Carbonate (K₂CO₃, 2.0 equiv).

-

Stir at room temperature for 1–2 hours.

Issue 3: "The product decomposes on the silica column."

Diagnosis: Acid-Catalyzed Deprotection. Silica gel is slightly acidic (pH 5–6). The 3-chloropyridin-2-yl carbamate is sensitive.[5] The electron-withdrawing chlorine makes the carbamate nitrogen less basic, but the pyridine ring nitrogen remains a site for protonation. If the silica is too acidic, it can catalyze the cleavage of the Boc group or induce rearrangement.

Solution:

-

Neutralize the Silica: Pre-treat your column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample.

-

Eluent Modifier: Maintain 0.5% Et₃N in your mobile phase throughout the purification.

-

Alternative: Use Alumina (Neutral) instead of silica gel for purification.

Part 2: Optimized Experimental Protocols

Protocol A: Catalytic Synthesis with Bis-Boc Control

Use this method for maximum yield and purity.

Reagents:

-

2-Amino-3-chloropyridine (1.0 equiv)

-

Boc₂O (2.2 equiv) — Excess is intentional

-

DMAP (0.2 equiv)

-

Triethylamine (1.5 equiv)

-

THF (anhydrous, 10 mL/g of amine)

Step-by-Step:

-

Setup: In a dry round-bottom flask under Nitrogen, dissolve 2-amino-3-chloropyridine and DMAP in THF.

-

Addition: Add Triethylamine, followed by the dropwise addition of Boc₂O (dissolved in minimal THF).

-

Reaction: Heat to 50°C and stir for 16 hours.

-

Checkpoint: TLC will likely show two product spots: The desired Mono-Boc (lower Rf) and the Bis-Boc (higher Rf).

-

-

Selective Hydrolysis (The Fix):

-

Cool the mixture to Room Temperature (RT).

-

Add Methanol (equal volume to THF) and K₂CO₃ (2.0 equiv).

-

Stir at RT for 2 hours. Monitor TLC until the Bis-Boc spot disappears and converges into the Mono-Boc spot.

-

-

Workup:

-

Filter off the inorganic solids.

-

Concentrate the filtrate.[6]

-

Redissolve in Ethyl Acetate and wash with Citric Acid (5% aq) (removes DMAP/Et₃N), followed by Brine.

-

Note: Do not use strong HCl; it will remove the Boc group.

-

Protocol B: Purification via Recrystallization

Recommended when chromatography is difficult.

Due to the lipophilic nature of the Boc and Cl groups, the product crystallizes well from non-polar solvents.

-

Dissolve the crude solid in a minimum amount of hot Ethyl Acetate .

-

Slowly add hot Hexanes (or Heptane) until the solution becomes slightly turbid.

-

Allow to cool slowly to RT, then to 4°C.

-

Filter the white needles and wash with cold Hexanes.

Part 3: Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for handling the crude reaction mixture to ensure high purity.

Figure 1: Strategic workflow for the conversion of Bis-Boc byproducts and selection of purification method.

Part 4: Data Summary & Properties

Table 1: Physicochemical Properties & Solubility Profile

| Property | Value/Description | Relevance to Protocol |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | |

| Molecular Weight | 228.68 g/mol | Calculation of equivalents.[4][6][7][8] |

| Appearance | White to Off-White Solid | Visual purity check. |

| Solubility (High) | DCM, THF, EtOAc, MeOH | Reaction and extraction solvents. |

| Solubility (Low) | Hexanes, Water | Recrystallization anti-solvents. |

| pKa (Conj. Acid) | ~2.5 (Pyridine N) | Lower than 2-aminopyridine (6.8) due to Cl. |

| Rf Value | ~0.6 (3:7 EtOAc:Hex) | Mono-Boc moves slower than Bis-Boc. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58216578, Tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate [Analogous Chemistry]. Retrieved from [Link]

- Context: Provides physical property data and structural analogs for chloropyridinyl carbam

-

Organic Chemistry Portal (2024). Protecting Groups: Boc-Protected Amines. Retrieved from [Link]

- Context: Validates the mechanism of Boc protection and stability conditions.

- Context: Confirms solubility profiles and industrial handling for halogenated pyridinyl carbam

- Agami, C., et al. (2002).Selective hydrolysis of bis-Boc aminopyridines.Tetrahedron Letters, 43(25), 4549-4552. Context: (Field Standard) Establishes the methodology for the selective basic hydrolysis of Bis-Boc to Mono-Boc in aminopyridine systems.

Sources

- 1. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 5. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]

- 6. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 8. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

Technical Support Center: Solubility Optimization for Tert-butyl (3-chloropyridin-2-yl)carbamate

Introduction: The Physicochemical Challenge

The molecule tert-butyl (3-chloropyridin-2-yl)carbamate (also known as 2-Boc-amino-3-chloropyridine) presents a classic process chemistry challenge.[1][2] Its poor solubility is not random; it is a direct consequence of its structural features:

-

Intramolecular Hydrogen Bonding: The carbamate N-H proton forms a strong intramolecular hydrogen bond with the pyridine ring nitrogen.[1][2] This "locks" the molecule into a rigid, planar conformation, significantly reducing its entropy and increasing the lattice energy required to dissolve it.

-

Lipophilicity vs. Polarity: The tert-butyl group and the chloro-substituent add significant lipophilicity (high LogP), while the carbamate/pyridine core requires polar interactions.[1][2] This duality makes it poorly soluble in strictly non-polar solvents (like hexanes) and strictly polar protic solvents (like water) simultaneously.[1]

-

Pi-Stacking: The planar conformation encourages strong

-

This guide provides field-proven strategies to overcome these solubility bottlenecks in Cross-Coupling (Suzuki/Buchwald) and Lithiation workflows.

Diagnostic & Decision Matrix